Talopram hydrochloride
Talopram hydrochloride
Talopram hydrochloride is a the HCl salt of Talopram -- a selective norepinephrine reuptake inhibitor (NRI). Along with talsupram, talopram is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, as well as to melitracen.
Brand Name:
Vulcanchem
CAS No.:
7013-41-4
VCID:
VC0544495
InChI:
InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
SMILES:
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl
Molecular Formula:
C20H26ClNO
Molecular Weight:
331.9 g/mol
Talopram hydrochloride
CAS No.: 7013-41-4
Inhibitors
VCID: VC0544495
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 7013-41-4 |
---|---|
Product Name | Talopram hydrochloride |
Molecular Formula | C20H26ClNO |
Molecular Weight | 331.9 g/mol |
IUPAC Name | 3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H |
Standard InChIKey | JZXJIRQPHHWYGC-UHFFFAOYSA-N |
SMILES | CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl |
Canonical SMILES | CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl |
Appearance | Solid powder |
Description | Talopram hydrochloride is a the HCl salt of Talopram -- a selective norepinephrine reuptake inhibitor (NRI). Along with talsupram, talopram is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram, as well as to melitracen. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 7182-51-6 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AY 21554, AY-21,554; LU 3-010, LU3-010, Phtalapromine hydrochloride, Talopram HCl, Talopram hydrochloride |
Reference | 1: Larsen MA, Plenge P, Andersen J, Eildal JN, Kristensen AS, Bøgesø KP, Gether U, Strømgaard K, Bang-Andersen B, Loland CJ. Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. Br J Pharmacol. 2016 Mar;173(5):925-36. doi: 10.1111/bph.13411. Epub 2016 Feb 8. PubMed PMID: 26699847; PubMed Central PMCID: PMC4761100. 2: Eildal JN, Andersen J, Kristensen AS, Jørgensen AM, Bang-Andersen B, Jørgensen M, Strømgaard K. From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies. J Med Chem. 2008 May 22;51(10):3045-8. doi: 10.1021/jm701602g. Epub 2008 Apr 23. PubMed PMID: 18429609. 3: Schou M, Sóvágó J, Pike VW, Gulyás B, Bøgesø KP, Farde L, Halldin C. Synthesis and positron emission tomography evaluation of three norepinephrine transporter radioligands: [C-11]desipramine, [C-11]talopram and [C-11]talsupram. Mol Imaging Biol. 2006 Jan-Feb;8(1):1-8. PubMed PMID: 16322935. 4: McConathy J, Owens MJ, Kilts CD, Malveaux EJ, Camp VM, Votaw JR, Nemeroff CB, Goodman MM. Synthesis and biological evaluation of [11C]talopram and [11C]talsupram: candidate PET ligands for the norepinephrine transporter. Nucl Med Biol. 2004 Aug;31(6):705-18. PubMed PMID: 15246361. |
PubChem Compound | 71176 |
Last Modified | Nov 11 2021 |
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